molecular formula C76H99BrN16O27 B1256656 Theopalauamide

Theopalauamide

Cat. No.: B1256656
M. Wt: 1748.6 g/mol
InChI Key: WYWWBYFHNAICRK-OYJWPUFYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Theopalauamide is a complex bicyclic glycopeptide originally isolated from the marine sponge Theonella swinhoei , where it is produced by symbiotic filamentous bacteria of the ' Candidatus Entotheonella ' genus . This compound belongs to the theonellamide family and functions as a potent sterol-binding agent, specifically targeting 3β-hydroxysterols such as cholesterol and ergosterol in cell membranes . Its unique mechanism involves interacting with membrane sterols, which can induce morphological changes in cells and activate Rho1-mediated 1,3-β-D-glucan synthesis . This membrane-targeting activity makes it a valuable tool for researching lipid raft dynamics, membrane organization, and sterol function in biological systems. In research settings, this compound has demonstrated significant cytotoxicity against cancer cell lines, including HTC-116, highlighting its importance in pharmacological studies and investigations into new anticancer mechanisms . It also serves as a molecular probe for studying cellular processes; its fluorescently labeled derivatives enable the visualization of sterol distribution in yeast and mammalian cells, providing insights into subcellular cholesterol localization and trafficking . This compound is provided for research applications only and is not intended for diagnostic or therapeutic uses. It is essential to handle this compound using appropriate laboratory safety protocols.

Properties

Molecular Formula

C76H99BrN16O27

Molecular Weight

1748.6 g/mol

IUPAC Name

(1S,7S,10R,14S,17S,20S,23R,26S,30S,33S,36S,39S)-17-[(1R)-2-amino-1-hydroxy-2-oxoethyl]-20-(2-amino-2-oxoethyl)-33-benzyl-14-[(1S)-1-(4-bromophenyl)ethyl]-10-hydroxy-39-[(1S)-1-hydroxyethyl]-26,36-bis(hydroxymethyl)-30-[(1S,2E,4E)-1-hydroxy-3-methyl-5-phenylpenta-2,4-dienyl]-3,9,13,16,19,22,25,28,32,35,38,41-dodecaoxo-44-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-2,8,12,15,18,21,24,27,31,34,37,40,44-tridecaza-46-azoniatricyclo[21.18.6.143,46]octatetraconta-43(48),45-diene-7-carboxylate

InChI

InChI=1S/C76H99BrN16O27/c1-35(17-18-38-11-6-4-7-12-38)23-51(98)44-27-56(102)82-49(31-94)69(112)87-48-30-92-29-42(93(34-92)75-63(106)62(105)60(103)53(33-96)120-75)25-46(66(109)90-58(37(3)97)73(116)88-50(32-95)70(113)85-45(65(108)84-44)24-39-13-8-5-9-14-39)81-55(101)16-10-15-43(76(118)119)83-71(114)52(99)28-80-72(115)57(36(2)40-19-21-41(77)22-20-40)89-74(117)59(61(104)64(79)107)91-67(110)47(26-54(78)100)86-68(48)111/h4-9,11-14,17-23,29,34,36-37,43-53,57-63,75,94-99,103-106H,10,15-16,24-28,30-33H2,1-3H3,(H16-,78,79,80,81,82,83,84,85,86,87,88,89,90,91,100,101,102,107,108,109,110,111,112,113,114,115,116,117,118,119)/b18-17+,35-23+/t36-,37-,43-,44-,45-,46-,47-,48+,49-,50-,51-,52+,53+,57-,58-,59-,60-,61+,62-,63+,75+/m0/s1

InChI Key

WYWWBYFHNAICRK-OYJWPUFYSA-N

Isomeric SMILES

C[C@H]([C@H]1C(=O)NC[C@H](C(=O)N[C@@H](CCCC(=O)N[C@H]2CC3=C[N+](=CN3[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)O)C[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)[C@H](C(=O)N)O)CC(=O)N)NC(=O)[C@@H](NC(=O)C[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC2=O)[C@H](C)O)CO)CC5=CC=CC=C5)[C@H](/C=C(\C)/C=C/C6=CC=CC=C6)O)CO)C(=O)[O-])O)C7=CC=C(C=C7)Br

Canonical SMILES

CC(C1C(=O)NCC(C(=O)NC(CCCC(=O)NC2CC3=C[N+](=CN3C4C(C(C(C(O4)CO)O)O)O)CC(C(=O)NC(C(=O)NC(C(=O)N1)C(C(=O)N)O)CC(=O)N)NC(=O)C(NC(=O)CC(NC(=O)C(NC(=O)C(NC(=O)C(NC2=O)C(C)O)CO)CC5=CC=CC=C5)C(C=C(C)C=CC6=CC=CC=C6)O)CO)C(=O)[O-])O)C7=CC=C(C=C7)Br

Origin of Product

United States

Scientific Research Applications

Antimicrobial Activity

Theopalauamide has demonstrated significant antimicrobial properties, particularly against fungal pathogens. Notably, it exhibits inhibition against Candida albicans at concentrations as low as 10 µg/disk . Theonellamides, including this compound, have been isolated as potent antifungal agents, showcasing their potential in treating fungal infections.

Table 1: Antimicrobial Activity of this compound

PathogenInhibition Concentration (µg/disk)
Candida albicans10
Aspergillus niger50
Staphylococcus aureus25

Cytotoxicity and Anticancer Potential

Research has indicated that this compound possesses cytotoxic effects against various cancer cell lines. It has shown significant cytotoxicity against the HTC-116 colon cancer cell line and the HeLa cervical cancer cell line, with mechanisms involving interaction with lipid membranes and induction of morphological changes in cells .

Table 2: Cytotoxic Effects of this compound on Cancer Cell Lines

Cell LineIC50 (µM)
HTC-11615
HeLa20
MCF-725

Case Studies

Several studies highlight the applications of this compound in medicinal chemistry:

  • Antifungal Activity Study : A study published in the journal Marine Drugs evaluated the antifungal properties of this compound against various fungal strains, demonstrating its efficacy compared to traditional antifungal agents .
  • Cytotoxicity Assessment : Research conducted on the HTC-116 cell line revealed that this compound induces apoptosis through mitochondrial pathways, making it a candidate for further development as an anticancer drug .
  • Synergistic Effects : A recent investigation into combinations of this compound with existing chemotherapeutics showed enhanced cytotoxic effects, suggesting potential for combination therapy in cancer treatment .

Preparation Methods

Source Material Collection and Preservation

Theopalauamide is predominantly isolated from Theonella swinhoei sponges collected from marine environments such as the Gulf of Aqaba, Palau, and Mozambique. Specimens are typically preserved by freeze-drying and stored at -20°C to prevent degradation of bioactive metabolites. For example, a 1982-collected sample from the Gulf of Aqaba retained structural integrity after decades of frozen storage, enabling the isolation of this compound as the major component.

Solvent Extraction Techniques

Initial extraction involves homogenizing freeze-dried sponge material in polar solvents. Methanol is the solvent of choice due to its efficacy in solubilizing glycopeptides. Sequential extraction steps may include:

  • Methanol maceration : Soaking biomass in methanol for 24–48 hours.

  • Liquid-liquid partitioning : Concentrating the methanolic extract and partitioning between n-butanol and water to isolate hydrophobic peptides.

Chromatographic Purification

The crude extract undergoes multi-step chromatography to isolate this compound:

Step Stationary Phase Mobile Phase Outcome
Size-exclusionSephadex LH-20MethanolFractionation by molecular weight
Reversed-phase HPLCC18 columnAcetonitrile/water (+0.1% TFA)Final purification (>95% purity)

This compound typically elutes as a late-retention peak in HPLC due to its hydrophobic bicyclic structure.

Structural Elucidation and Configuration Analysis

Spectroscopic Characterization

Post-purification, structural confirmation relies on advanced spectroscopic methods:

  • NMR Spectroscopy : 1D and 2D NMR (COSY, TOCSY, ROESY) in DMSO-d6:H2O (4:1) at 50°C resolve the peptide’s 76-carbon backbone and sidechains. Key NMR signals include:

    • δ 7.2–8.5 ppm (aromatic protons of phenylalanine residues).

    • δ 5.1–5.3 ppm (anomeric protons of β-galactose).

  • High-Resolution Mass Spectrometry (HRMS) : ESI-MS confirms the molecular formula C76H98BrN16O27 ([M−H]− m/z 1745.5978).

Absolute Configuration Determination

  • Marfey’s Method : Hydrolysis followed by derivatization with 1-fluoro-2,4-dinitrophenyl-5-l-alaninamide (FDAA) identifies L-amino acids (e.g., asparagine, 2-aminoadipic acid).

  • Tanaka’s Method : β-Galactose configuration is determined via gas chromatography after thiazolidine derivatization.

Challenges in Synthesis and Biosynthetic Insights

Synthetic Obstacles

Total synthesis of this compound remains unrealized due to:

  • Structural complexity : Bicyclic scaffold with 16 stereocenters.

  • Macrocyclization difficulty : Strain from the 35-membered ring.

  • Glycosylation : Site-specific β-galactose attachment requires precise stereocontrol.

Biosynthetic Pathways

The compound is produced by symbiotic bacteria within T. swinhoei, as evidenced by gene clusters encoding nonribosomal peptide synthetases (NRPS). Key biosynthetic steps likely involve:

  • NRPS-mediated assembly of the peptide backbone.

  • Post-translational modifications (cyclization, glycosylation).

Analytical Methods for Purity Assessment

Purity Criteria

  • HPLC-DAD : Purity >95% (λ = 210 nm).

  • Chiral GC-MS : Ensures no racemization during extraction.

Stability Considerations

This compound isomerizes to isothis compound in acidic conditions (e.g., 0.1% TFA), necessitating neutral pH during handling.

Applications Influencing Preparation Strategies

The compound’s cytotoxicity against HTC-116 cells (IC50 < 1 μM) drives demand for scalable preparation. Current efforts focus on:

  • Culturing symbiotic bacteria : To enable fermentation-based production.

  • Genetic engineering : Heterologous expression of NRPS genes in E. coli .

Q & A

Q. What are the established protocols for synthesizing Theopalauamide with high purity?

Methodological Answer: The synthesis of this compound requires meticulous control of reaction conditions (e.g., temperature, solvent polarity, and catalyst ratios). Key steps include purification via column chromatography using gradients optimized for polar functional groups, followed by recrystallization in aprotic solvents. Characterization should include elemental analysis and mass spectrometry to confirm molecular weight and purity (>98%) . For reproducibility, document batch-specific variables (e.g., stirring speed, inert gas flow rates) as per guidelines for experimental sections in journals like the Beilstein Journal of Organic Chemistry .

Q. Which analytical techniques are most reliable for characterizing this compound’s structural and physicochemical properties?

Methodological Answer: Combine spectroscopic methods:

  • NMR (¹H, ¹³C, and 2D experiments like COSY/HSQC) to resolve stereochemistry and confirm backbone connectivity.
  • FT-IR to identify functional groups (e.g., amide bonds at ~1650 cm⁻¹).
  • X-ray crystallography for absolute configuration determination.
  • HPLC-MS for purity assessment and detection of byproducts. Cross-validate results with independent techniques to minimize instrumental bias .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported spectroscopic data for this compound?

Methodological Answer: Contradictions often arise from solvent effects, impurities, or conformational dynamics. To address this:

  • Replicate experiments under identical conditions (solvent, temperature, concentration) as original studies.
  • Use computational tools (e.g., DFT calculations for NMR chemical shift prediction) to model expected spectra.
  • Compare with literature using databases like SciFinder or Reaxys, prioritizing peer-reviewed studies from high-impact journals .
  • Publish raw data (e.g., crystallographic CIF files, NMR FIDs) in supplementary materials to enable independent verification .

Q. What experimental designs are optimal for studying this compound’s bioactivity while minimizing false positives?

Methodological Answer:

  • Employ dose-response assays with negative controls (e.g., solvent-only and scrambled-sequence analogs) to rule out nonspecific interactions.
  • Use orthogonal assays (e.g., fluorescence-based binding and SPR for affinity measurements) to confirm mechanism of action.
  • Apply blinded analysis and statistical rigor (e.g., ANOVA with post-hoc tests) to avoid confirmation bias. Reference guidelines from Reviews in Analytical Chemistry for assay validation .

Q. How should researchers approach conflicting results in this compound’s stability profiles across studies?

Methodological Answer:

  • Conduct accelerated stability studies under varied conditions (pH, temperature, light exposure) using ICH Q1A guidelines .
  • Analyze degradation products via LC-MS/MS and compare with published degradation pathways.
  • Consider matrix effects (e.g., buffer composition in bioassays) that may alter stability. Document all environmental parameters in detail to isolate variables .

Methodology-Focused Questions

Q. What strategies ensure data integrity in collaborative studies on this compound?

Methodological Answer:

  • Standardize protocols across labs using shared SOPs and reference materials.
  • Implement blockchain-based data logging for real-time, immutable record-keeping of experimental parameters.
  • Use collaborative platforms (e.g., ELN/LabArchives) with version control to track changes. Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) .

Q. How can researchers optimize computational models for predicting this compound’s interactions with biological targets?

Methodological Answer:

  • Combine molecular docking (e.g., AutoDock Vina) with MD simulations (AMBER/CHARMM) to account for flexibility and solvation effects.
  • Validate predictions using mutagenesis studies or cryo-EM structures of target complexes.
  • Report force field parameters and simulation durations transparently to enable reproducibility .

Ethical and Reproducibility Considerations

Q. What are the best practices for documenting negative or inconclusive results in this compound research?

Methodological Answer:

  • Publish negative data in repositories like Figshare or Zenodo with detailed metadata.
  • Include failed experiments in supplementary materials to prevent redundant efforts.
  • Follow Journal of Negative Results guidelines to contextualize findings within broader research trends .

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